molecular formula C21H13Cl2FN2O4S B4900850 2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B4900850
M. Wt: 479.3 g/mol
InChI Key: ISOMRGLUKXPQFX-YVLHZVERSA-N
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Description

2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a fluorophenylacetamide moiety, which can enhance its pharmacological properties.

Properties

IUPAC Name

2-[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2FN2O4S/c1-2-7-30-19-13(22)8-12(9-14(19)23)10-17-20(28)26(21(29)31-17)11-18(27)25-16-6-4-3-5-15(16)24/h1,3-6,8-10H,7,11H2,(H,25,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOMRGLUKXPQFX-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Fluorophenylacetamide Moiety: Finally, the benzylidene-thiazolidinone intermediate is coupled with 2-fluorophenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzymes by mimicking the transition state of their substrates, while the fluorophenylacetamide moiety can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Fluorophenylacetamides: Compounds like fluoxetine, which is used as an antidepressant.

Uniqueness

What sets 2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide apart is the combination of the thiazolidinone core with the fluorophenylacetamide moiety, which can provide unique biological activities and potential therapeutic benefits.

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